molecular formula C6H3BrN4O2 B2773850 1-Azido-3-bromo-2-nitrobenzene CAS No. 1862779-14-3

1-Azido-3-bromo-2-nitrobenzene

Cat. No.: B2773850
CAS No.: 1862779-14-3
M. Wt: 243.02
InChI Key: DLMXARWKRYCQDK-UHFFFAOYSA-N
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Description

1-Azido-3-bromo-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azide group (-N₃), a bromine atom, and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and azidation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-bromo-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Staudinger Reduction: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

    Cycloaddition: Copper(I) bromide (CuBr) and sodium ascorbate in a mixture of water and tert-butanol.

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).

Major Products:

    Amine Derivatives: From the reduction of the nitro group.

    1,2,3-Triazoles: From the cycloaddition of the azide group with alkynes.

Comparison with Similar Compounds

1-Azido-3-bromo-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Azido-4-bromo-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    1-Azido-3-chloro-2-nitrobenzene: Chlorine instead of bromine, affecting the compound’s reactivity and physical properties.

    1-Azido-3-bromo-4-nitrobenzene: Different position of the nitro group, influencing the compound’s chemical behavior.

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and functional groups.

Properties

IUPAC Name

1-azido-3-bromo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXARWKRYCQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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